
3-(2-Methylphenoxy)-5-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methylphenoxy)aniline is a chemical compound with the molecular weight of 199.25 . It is also known by its MDL number: MFCD20696141 .
Synthesis Analysis
The synthesis of compounds similar to 3-(2-Methylphenoxy)-5-nitroaniline has been reported in various studies. For instance, ionic liquids containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion and domiphen derived phenoxyethylammonium cation were synthesized . Another study detailed the synthesis of 5-(3-hydroxyphenoxy)-2-nitroaniline from 5-chloro-2-nitroaniline and resorcinol .Molecular Structure Analysis
The molecular structure of 3-(2-Methylphenoxy)aniline can be represented by its InChI code: 1S/C13H13NO/c1-10-5-2-3-8-13(10)15-12-7-4-6-11(14)9-12/h2-9H,14H2,1H3 .Applications De Recherche Scientifique
Synthesis and Molecular Studies
- Synthesis of Complex Compounds : 2-Methoxy-5-nitroaniline, a related compound to 3-(2-Methylphenoxy)-5-nitroaniline, is used in the synthesis of 5-nitroquinolines, which are precursors to a range of complex organic compounds like pyrroloquinolines (Roberts, Joule, Bros, & Álvarez, 1997).
- Structural Analysis and Crystallography : The structural characterization of complexes containing similar nitroaniline derivatives has been studied, providing insights into molecular conformation and interactions (Vyas, Vyas, Jain, & Sobell, 1984).
Photophysical and Photochemical Properties
- Photophysical and Photochemical Studies : Derivatives of 2-nitrophenol and nitroanilines have been examined for their photophysical and photochemical properties, which are crucial in applications like dye manufacturing and photovoltaics (Güngördü Solǧun, Yildiko, & Ağırtaş, 2022).
Environmental Impact and Detection
- Atmospheric Concentration Monitoring : Studies on the atmospheric concentrations of nitrophenols and nitroanilines highlight the environmental impact of these compounds and the necessity for effective monitoring techniques (Morville, Scheyer, Mirabel, & Millet, 2006).
Sensing and Detection Applications
- Luminescent Sensing : Certain lanthanide clusters show potential as luminescent sensors for detecting substances like 4-nitroaniline, indicating the applicability of nitroaniline derivatives in sensing technologies (Qin, Ge, Zhang, Sun, Jing, Li, & Liu, 2018).
Theoretical and Computational Studies
- Computational Modeling : Density Functional Theory (DFT) methods have been used to study the molecular geometries and internal rotational barriers in nitroanilines, providing a theoretical framework for understanding their chemical behavior (Chen & Chen, 2002).
Safety and Hazards
Orientations Futures
Phenol derivatives like 3-(2-Methylphenoxy)-5-nitroaniline have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . Future research may focus on developing innovative synthetic methods for the preparation of complex m-aryloxy phenols with functional groups .
Propriétés
IUPAC Name |
3-(2-methylphenoxy)-5-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-9-4-2-3-5-13(9)18-12-7-10(14)6-11(8-12)15(16)17/h2-8H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIHNAVMAXBIKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC(=CC(=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylphenoxy)-5-nitroaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

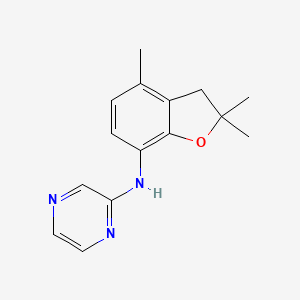
![N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide](/img/structure/B2446997.png)
![N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2446998.png)
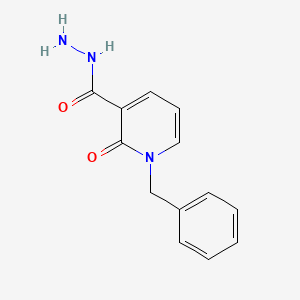

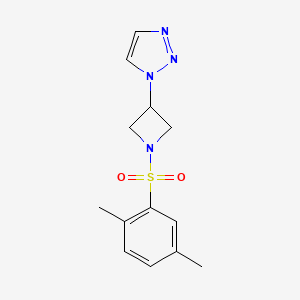
![2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]quinoxaline](/img/structure/B2447002.png)

![5-(2,5-dimethoxyphenyl)-N-[4-(tetrazol-1-yl)phenyl]pyrazolidine-3-carboxamide](/img/structure/B2447005.png)
![[Benzotriazol-1-yl(indol-1-yl)methyl]-tert-butyl-dimethylsilane](/img/structure/B2447008.png)
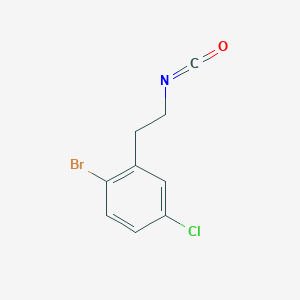
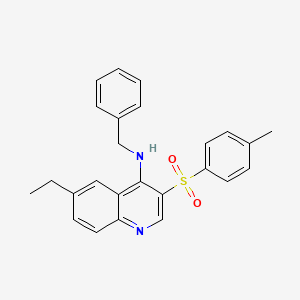
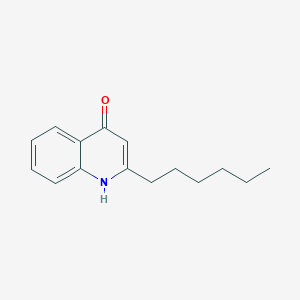
![3-[(3-Chloro-2-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2447017.png)